N-Benzyl-3-methyl-2-butanamine hydrochloride

Overview

Description

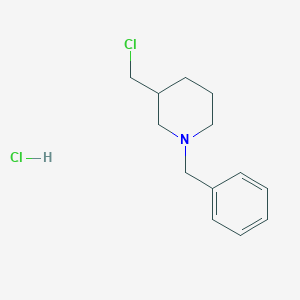

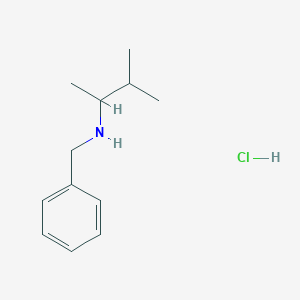

“N-Benzyl-3-methyl-2-butanamine hydrochloride” is a chemical compound with the CAS Number: 2103392-35-2 . It has a molecular weight of 213.75 . The IUPAC name for this compound is N-benzyl-3-methyl-2-butanamine hydrochloride . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “N-Benzyl-3-methyl-2-butanamine hydrochloride” is 1S/C12H19N.ClH/c1-10(2)11(3)13-9-12-7-5-4-6-8-12;/h4-8,10-11,13H,9H2,1-3H3;1H . This indicates that the compound has a benzyl group (C6H5CH2-) attached to a 3-methyl-2-butanamine group (CH3-CH(CH3)-CH2-NH2), and it forms a salt with hydrochloric acid (HCl).Physical And Chemical Properties Analysis

“N-Benzyl-3-methyl-2-butanamine hydrochloride” is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications

Anticonvulsant Agents Development

Design and Synthesis of New Anticonvulsants

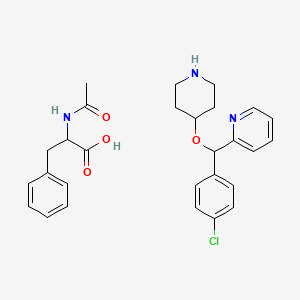

A study focused on synthesizing a new library of compounds derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives, aiming to develop hybrid anticonvulsant agents. These compounds integrate chemical fragments of well-known antiepileptic drugs. Preliminary pharmacological screenings in mice demonstrated that several synthesized compounds exhibited significant protection in electroshock seizure models, with certain compounds showing higher potency and better safety profiles compared to traditional antiepileptic drugs. This research suggests the potential of N-Benzyl-3-methyl-2-butanamine hydrochloride derivatives in developing new anticonvulsant medications (Kamiński et al., 2015).

Drug Metabolism Studies

Cytochrome P450 Isozymes Metabolism

Investigations into the metabolism of designer drugs like MDA and BDB by human P450s have been conducted. These studies are crucial for understanding the metabolic pathways and potential toxicological implications of substances structurally related to N-Benzyl-3-methyl-2-butanamine hydrochloride. The research highlights the role of specific P450 isozymes in the metabolism of these compounds, providing insights into their pharmacokinetics and interactions with other substances (Meyer, Peters, & Maurer, 2009).

Neuroprotection Research

Neuroprotective Effects in Ischemia Models

Research on novel Ca(2+) channel blockers, including derivatives of N-Benzyl-3-methyl-2-butanamine hydrochloride, demonstrated significant neuroprotective effects against ischemia-induced brain injury in animal models. These findings suggest the therapeutic potential of these compounds in treating ischemic brain damage, offering a basis for further development of anti-ischemic agents (Hicks, Ward, & O'Neill, 2000).

Antimycotic Compound Efficacy

Antifungal Agent Development

A study explored the interaction of butenafine, a benzylamine antifungal agent, with lipids, aiming to elucidate its mechanism of action and the basis for its high efficacy and long duration of action. Butenafine's ability to increase membrane fluidity and permeability suggests a mode of action involving interaction with membrane phospholipids, potentially relevant to derivatives of N-Benzyl-3-methyl-2-butanamine hydrochloride in developing topical antifungal therapies (Mingeot-Leclercq et al., 2001).

Safety and Hazards

properties

IUPAC Name |

N-benzyl-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-10(2)11(3)13-9-12-7-5-4-6-8-12;/h4-8,10-11,13H,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMBHPWYOWFYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-3-methyl-2-butanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

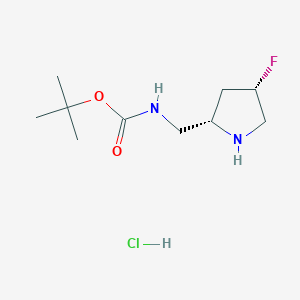

![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B3115568.png)